6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a benzylthio moiety, and a triazolopyridazinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets via non-covalent interactions, which may include hydrogen bonding, van der waals forces, and ionic interactions .
Pharmacokinetics
The compound’s trifluoromethyl group may enhance its metabolic stability and lipophilicity, potentially improving its bioavailability .
Result of Action
Some studies suggest that the compound may have antimicrobial activity, indicating that it could affect cellular processes such as dna replication, protein synthesis, or cell wall synthesis in microorganisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity. For instance, the compound should be stored in a dark place, sealed, and dry, at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine derivatives under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the triazolopyridazinone core in the presence of a base.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazolopyridazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzylthio or trifluoromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, trifluoromethylating agents, and other nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyridazinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 6-(3-(Trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- 6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-thione
Uniqueness
The uniqueness of 6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzylthio moiety contributes to its unique chemical properties and potential biological activities.
Biological Activity
6-(3-(Trifluoromethyl)benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity and kinase inhibitory activities, supported by data tables and relevant research findings.
- Molecular Formula : C13H9F3N4OS
- Molar Mass : 326.30 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from the molecular structure.
Cytotoxicity
The biological evaluation of this compound has primarily focused on its cytotoxic effects against various cancer cell lines. Notably, research indicates that derivatives of triazolo-pyridazine exhibit moderate to significant cytotoxicity.
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
The compound 12e , a derivative closely related to our compound of interest, demonstrated significant cytotoxicity in the A549, MCF-7, and HeLa cell lines, indicating a promising therapeutic potential against lung and breast cancers .
Kinase Inhibition
In addition to cytotoxicity, the compound's ability to inhibit c-Met kinase has been evaluated. The c-Met kinase is often overexpressed in various cancers and is a target for therapeutic intervention.
Table 2: Kinase Inhibition Data
Compound | c-Met IC50 (µM) |
---|---|
12e | 0.090 |
Foretinib | 0.019 |
The compound 12e showed an IC50 value comparable to Foretinib, a known c-Met inhibitor, suggesting that derivatives like This compound could serve as effective c-Met inhibitors .
Case Studies
A series of studies have been conducted to evaluate the biological activity of triazolo-pyridazine derivatives:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their cytotoxic effects using the MTT assay against multiple cell lines . The results indicated that structural modifications could enhance the biological activity.
- Mechanistic Studies : Research has shown that certain derivatives induce late apoptosis in cancer cells and cause cell cycle arrest in the G0/G1 phase, further supporting their potential as anticancer agents .
Properties
IUPAC Name |
6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4OS/c14-13(15,16)9-3-1-2-8(6-9)7-22-11-5-4-10-17-18-12(21)20(10)19-11/h1-6H,7H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHYTZDZQIPWRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NNC3=O)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.